N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
N-(2-(3-((2-Chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a complex heterocyclic scaffold. Its structure comprises:
- A benzamide group linked via an ethyl chain to a 1H-indole core.
- A 2-chlorobenzylthio substituent at the 3-position of the indole ring.
For instance, similar compounds are synthesized via:
- Amide coupling between benzoyl chlorides and amine-containing intermediates .
- Thioether formation using thiol-nucleophiles and halogenated precursors under basic conditions .
The 2-chlorobenzylthio group introduces steric bulk and electron-withdrawing effects, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs. Indole derivatives are widely studied for pharmacological applications, including anticancer and antiviral activity .
Properties
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-21-12-6-4-10-19(21)17-29-23-16-27(22-13-7-5-11-20(22)23)15-14-26-24(28)18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJQCLUGQQUNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a 2-chlorobenzylthio group through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the 2-chlorobenzyl chloride. Finally, the benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its structural features may confer bioactivity, leading to investigations into its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The indole moiety is known to interact with various biological targets, and the presence of the thioether and benzamide groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related benzamide derivatives:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
Substituent Diversity and Bioactivity: The 2-chlorobenzylthio group in the target compound differentiates it from non-halogenated analogs (e.g., isoxazole- or thiazole-containing derivatives in ). Chlorine enhances lipophilicity and may improve membrane permeability or target affinity. Compounds with thiazole/isoxazole substituents (e.g., entries 2 and 3 in Table 1) exhibit specificity for kinase or protease inhibition, critical in cancer and thrombotic therapies .
In contrast, propyl linkers (e.g., ) may alter conformational stability or metabolic clearance.
Indole Modifications :
- The target compound’s unmodified indole NH (vs. formyl-substituted indoles in ) preserves hydrogen-bonding capacity, a feature critical for interactions with biological targets like acetylcholinesterase or viral proteases .
Synthetic Accessibility :
- Thioether-containing benzamides (e.g., ) are typically synthesized via nucleophilic substitution or metal-catalyzed coupling, whereas hydrazine-carbothioamide derivatives (e.g., ) require condensation reactions with thiosemicarbazides.
Biological Activity
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole core, a 2-chlorobenzylthio group, and a benzamide moiety. The synthesis typically involves several steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 2-Chlorobenzylthio Group : This step involves nucleophilic substitution reactions with 2-chlorobenzyl chloride in the presence of a base.
- Coupling with the Benzamide Moiety : Final coupling reactions complete the synthesis.
Biological Activity Overview
This compound has shown various biological activities, including:
- Anticancer Activity : Research indicates that this compound exhibits moderate anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Antibacterial Properties : It has demonstrated antibacterial activity against several strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
The mechanism of action for this compound involves interactions with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting cellular pathways. Notably, it may inhibit certain kinases involved in cancer progression .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-benzamide | Lacks chlorobenzyl group | Moderate anticancer activity |
| N-(2-(3-(4-methoxybenzyl)thio)-1H-indol-1-yl)ethyl-benzamide | Different substituent at benzene ring | Lower potency |
The presence of the chlorobenzyl group enhances binding affinity and biological activity compared to its analogs .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against MCF-7 cells. The results indicated that at concentrations above 100 µM, significant cell death was observed, with an IC50 value determined to be approximately 225 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers compared to controls .
Case Study 2: Antibacterial Activity
Another study assessed the antibacterial properties of this compound against K. pneumoniae and S. typhi. The compound showed inhibition zones ranging from 19 mm to 30 mm, demonstrating comparable efficacy to ceftriaxone, a standard antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
